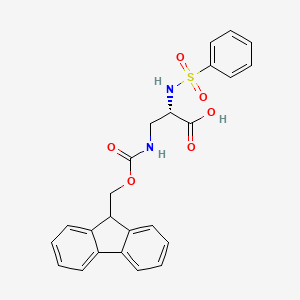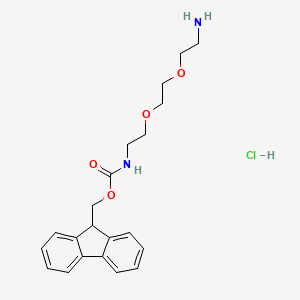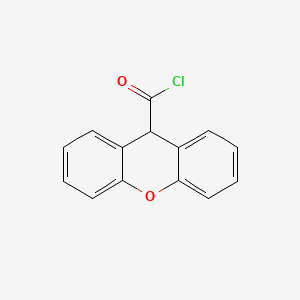
9H-xanthene-9-carbonyl chloride
Übersicht
Beschreibung
9H-xanthene-9-carbonyl chloride is a chemical compound with the molecular weight of 244.68 . It is also known by its CAS number, 26454-53-5 .
Molecular Structure Analysis
The molecular formula of 9H-xanthene-9-carbonyl chloride is C14H9ClO2 . The average mass is 244.673 Da and the monoisotopic mass is 244.029114 Da .Physical And Chemical Properties Analysis
9H-xanthene-9-carbonyl chloride has a density of 1.3±0.1 g/cm3, a boiling point of 338.1±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 58.1±3.0 kJ/mol and it has a flash point of 125.3±28.1 °C . The compound has an index of refraction of 1.625 and a molar refractivity of 64.8±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Linear Heteroaromatic Polymers
A study by Olvera et al. (2015) discusses the synthesis of novel, linear, high-molecular-weight single-strand heteroaromatic polymers and copolymers containing 9H-xanthene moieties. These were synthesized using metal-free superacid-catalyzed step-growth polymerizations of carbonyl compounds with bisphenols (Olvera et al., 2015).
2. Biological Applications
Maia et al. (2020) explored the synthetic methodologies for obtaining 9H-xanthene and its derivatives. These derivatives display biological activities such as neuroprotection, antitumor, and antimicrobial properties, highlighting their versatility in different biological applications (Maia et al., 2020).
3. Formation of Self-Assembled Superstructure
Research by Kavala et al. (2007) shows that derivatives of 9-phenyl-9H-xanthen-9-ol form self-assembled superstructures in the solid state, which are explained based on the steric and electronic nature of the pendant arm (Kavala et al., 2007).
4. Protective Groups in Peptide Synthesis
Han and Bárány (1997) introduced 9H-xanthen-9-yl (Xan) groups as protective groups for cysteine in peptide synthesis. These groups are introduced onto sulfhydryl functions and removed rapidly by acid, showcasing their utility in solid-phase syntheses of peptides (Han & Bárány, 1997).
5. Synthesis of Unsymmetrical Xanthene Derivatives
Singh and Panda (2010) developed a method for synthesizing unsymmetrical 9-aryl/heteroaryl xanthenes using scandium triflate as a catalyst. This strategy extends to the synthesis of 9-(thioaryl) xanthenes, illustrating a versatile approach to xanthene derivatives (Singh & Panda, 2010).
6. Eco-Friendly Catalyst for Xanthenone Derivatives
A study by Samani et al. (2018) focused on the green synthesis of xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst. This method emphasizes environmentally friendly procedures and high yields in the synthesis of xanthenone derivatives (Samani et al., 2018).
7. Synthesis of β-Lactams
Jarrahpour et al. (2015) synthesized a series of novel 3-spiro monocyclic β-lactams using 9H-xanthene-9-carbonyl chloride as a ketene source. These compounds were evaluated for their antimalarial activities, demonstrating the potential of 9H-xanthene derivatives in medicinal chemistry (Jarrahpour et al., 2015).
8. Antioxidant Activities
Yamamura et al. (1996) measured the antioxidant activities of 9H-xanthene-2,7-diols. They found that these compounds are effective antioxidants, showing potential applications in various fields requiring antioxidant properties (Yamamura et al., 1996).
9. Electrochemical Dehydrogenative Cross-Coupling
Yang et al. (2020) developed an electrochemical method for the dehydrogenative cross-coupling of xanthenes and ketones. This method features high atom economy and functional-group tolerance, beneficial for pharmaceutical chemistry applications (Yang et al., 2020).
10. Fluorescence Materials for OLEDs
Nasiri et al. (2021) investigated thermally activated delayed fluorescence (TADF) dyes derived from 9H-xanthene and carbazole derivatives. These dyes showed promising applications as emitter layers in organic light-emitting diodes (OLEDs), highlighting the potential of xanthene derivatives in advanced material applications (Nasiri et al., 2021).
Eigenschaften
IUPAC Name |
9H-xanthene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRSCMLJPXJTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375398 | |
| Record name | 9H-xanthene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-xanthene-9-carbonyl chloride | |
CAS RN |
26454-53-5 | |
| Record name | 9H-xanthene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



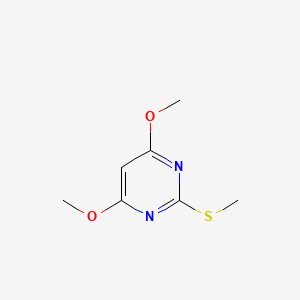
![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)
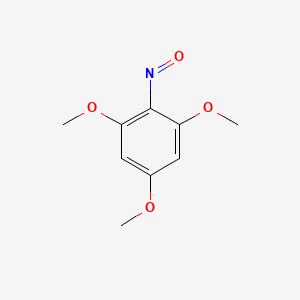
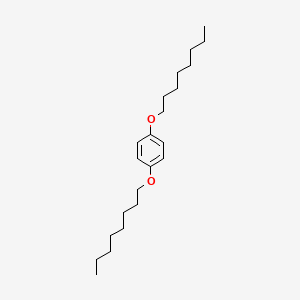
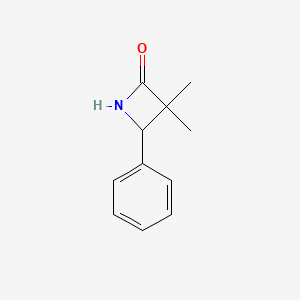
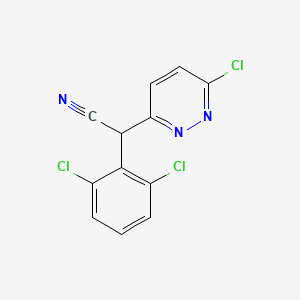
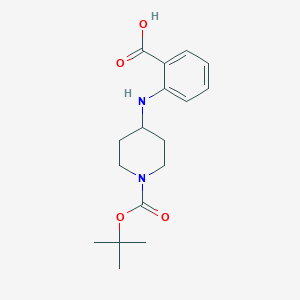
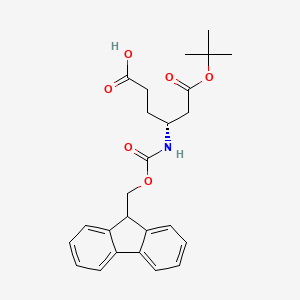
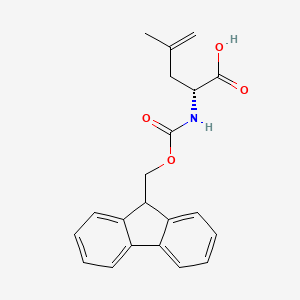
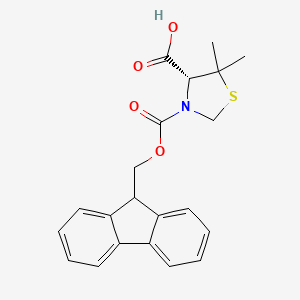
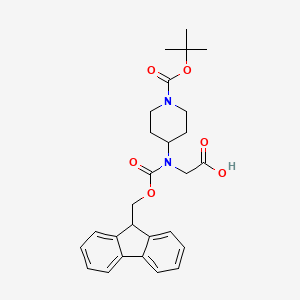
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
